molecular formula C6H8 B084563 Cyclobutane, 1,2-bis(methylene)- CAS No. 14296-80-1

Cyclobutane, 1,2-bis(methylene)-

Cat. No. B084563
Key on ui cas rn: 14296-80-1
M. Wt: 80.13 g/mol
InChI Key: QOFLWDYWJZBWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05494986

Procedure details

The system was first purged with nitrogen. The power to the fluidized bed was turned on and its temperature was brought to 450°-470° C. Allene was introduced into the system from the allene cylinder at a rate of 80-100 grams/hour. The allene supply from the cylinder was shut off two to three hours before the end of a dimerization run in order that the allene present in the system could be used up, with little allene remaining in the reservoir a the end. At the end of the day, the power to the fluidized bed was turned off, the system was allowed to cool, and the accumulated crude liquid-product was poured into a bottle and weighed. Approximately 3 grams of phenothiazine was added per kilogram of crude liquid product to inhibit polymerization and oxidation of the dimers and trimers. The crude product was then analyzed by gas chromatography for peaks corresponding to two allene dimers, 1,2dimethylenecyclobutane (1,2-DMCB) and 1,3-dimethylenecyclobutane (1,3-DMCB), and the allene trimer 1,2,4-trimethylenecyclohexane (TMCH). Data from seven hot tube reaction runs are shown in Table 1.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]=[CH2:3].C=C1CCC1=C.[CH2:10]=[C:11]1[CH2:14][C:13](=[CH2:15])[CH2:12]1>>[CH2:1]=[C:2]1[CH2:3][CH2:12][C:13](=[CH2:15])[CH2:14][C:11]1=[CH2:10]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1C(CC1)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(C1)=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was first purged with nitrogen
CUSTOM
Type
CUSTOM
Details
was brought to 450°-470° C
ADDITION
Type
ADDITION
Details
Allene was introduced into the system from the allene cylinder at a rate of 80-100 grams/hour
WAIT
Type
WAIT
Details
The allene supply from the cylinder was shut off two to three hours before the end of a dimerization run in order that the allene present in the system
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was poured into a bottle
ADDITION
Type
ADDITION
Details
Approximately 3 grams of phenothiazine was added per kilogram of crude liquid product
CUSTOM
Type
CUSTOM
Details
polymerization and oxidation of the dimers and trimers
CUSTOM
Type
CUSTOM
Details
Data from seven hot tube reaction runs

Outcomes

Product
Name
Type
Smiles
C=C1C(CC(CC1)=C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.